molecular formula C6H8N2O2 B15244348 (R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one

(R)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one

Cat. No.: B15244348
M. Wt: 140.14 g/mol
InChI Key: PSUSZVMSXODUAH-SCSAIBSYSA-N
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Description

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is a chiral compound with a pyrimidine ring structure It is characterized by the presence of a hydroxyethyl group attached to the second carbon of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrimidine derivatives and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one may involve:

    Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The enantiomer of the compound with different stereochemistry.

    2-(1-Hydroxyethyl)pyrimidin-4(1H)-one: The racemic mixture containing both ® and (S) enantiomers.

    2-(1-Hydroxyethyl)pyrimidin-4(1H)-one derivatives: Compounds with modifications on the pyrimidine ring or hydroxyethyl group.

Uniqueness

®-2-(1-Hydroxyethyl)pyrimidin-4(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-[(1R)-1-hydroxyethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10)/t4-/m1/s1

InChI Key

PSUSZVMSXODUAH-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=O)N1)O

Canonical SMILES

CC(C1=NC=CC(=O)N1)O

Origin of Product

United States

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